molecular formula C8H11ClN2O3S B8395866 N,N-Dimethyl-3-amino-6-chloro-2-hydroxybenzenesulfonamide

N,N-Dimethyl-3-amino-6-chloro-2-hydroxybenzenesulfonamide

Cat. No.: B8395866
M. Wt: 250.70 g/mol
InChI Key: VXEDYQXDESREIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-3-amino-6-chloro-2-hydroxybenzenesulfonamide is a useful research compound. Its molecular formula is C8H11ClN2O3S and its molecular weight is 250.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H11ClN2O3S

Molecular Weight

250.70 g/mol

IUPAC Name

3-amino-6-chloro-2-hydroxy-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H11ClN2O3S/c1-11(2)15(13,14)8-5(9)3-4-6(10)7(8)12/h3-4,12H,10H2,1-2H3

InChI Key

VXEDYQXDESREIC-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1O)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

11 ml (205 mmol; 1.20 V) of sulfuric acid and 11 ml of water were added dropwise to a solution of 9.12 g (28.8 mmol; 1.0 eq) of 2-tert-butyl-6-chlorobenzooxazole-7-sulfonic acid dimethylamide in 41 ml of 1,4-dioxane. The reaction medium was refluxed for six and a half hours. The reaction medium was concentrated and 440 ml of 1 N sodium hydroxide were added (pH at 8). The solution was extracted with ethyl acetate. The organic phases were combined, dried over magnesium sulfate, filtered and evaporated. 6.94 g of 3-amino-6-chloro-2-hydroxy-N,N-dimethylbenzenesulfonamide were obtained in the form of a brown solid. Yield=96%.
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step One
Name
2-tert-butyl-6-chlorobenzooxazole-7-sulfonic acid dimethylamide
Quantity
9.12 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of N,N-Dimethyl-6-chloro-2-hydroxy-3-nitrobenzenesulfonamide (550 mg, 1.96 mmol) in ethyl acetate, was added 10% Pd/C (550 mg). The mixture was flushed with argon, and then stirred under a hydrogen atmosphere at balloon pressure for 3 hours at room temperature. TLC showed the reaction was not complete. The mixture was filtered through celite and the celite was washed with methanol. The mixture was retreated under the same conditions as mentioned above. After 3 hours, the solvent was evaporated to give the desired product (480 mg, 98%). EI-MS (m/z) 250.82, 252.87 (M+).
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
550 mg
Type
catalyst
Reaction Step One
Yield
98%

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